9,10-Bis(decyloxy)anthracene
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Overview
Description
9,10-Bis(decyloxy)anthracene: is an organic compound belonging to the family of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of decyloxy groups at the 9 and 10 positions of the anthracene core significantly alters its chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(decyloxy)anthracene typically involves the alkylation of anthracene with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve anthracene in DMF.
- Add potassium carbonate and decyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent such as dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include recrystallization and advanced chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(decyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to simpler anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Simpler anthracene derivatives.
Substitution: Various substituted anthracene compounds depending on the reagents used.
Scientific Research Applications
Chemistry: 9,10-Bis(decyloxy)anthracene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of photophysical and electrochemical properties, making it valuable in materials science research.
Biology: In biological research, this compound is used as a fluorescent probe due to its strong fluorescence properties. It helps in studying cellular processes and imaging applications.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound finds applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 9,10-Bis(decyloxy)anthracene primarily involves its interaction with light. The decyloxy groups enhance the compound’s solubility and stability, allowing it to absorb and emit light efficiently. This property is exploited in various applications, including fluorescence imaging and optoelectronics. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Comparison:
- 9,10-Bis(decyloxy)anthracene vs. 9,10-Bis(phenylethynyl)anthracene: The decyloxy groups provide better solubility and stability compared to the phenylethynyl groups.
- This compound vs. 9,10-Diphenylanthracene: The decyloxy groups enhance the compound’s photophysical properties, making it more suitable for optoelectronic applications.
- This compound vs.
Properties
CAS No. |
90178-21-5 |
---|---|
Molecular Formula |
C34H50O2 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
9,10-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-21-27-35-33-29-23-17-19-25-31(29)34(32-26-20-18-24-30(32)33)36-28-22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3 |
InChI Key |
YDNFESAFXIMDEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCC |
Origin of Product |
United States |
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